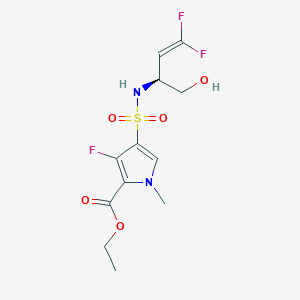
(4-(4-Methylpiperazin-1-yl)thiophen-2-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(4-Methylpiperazin-1-yl)thiophen-2-yl)boronic acid is an organoboron compound with the molecular formula C9H15BN2O2S It is a boronic acid derivative that contains a thiophene ring substituted with a methylpiperazine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-(4-Methylpiperazin-1-yl)thiophen-2-yl)boronic acid typically involves the reaction of 4-(4-Methylpiperazin-1-yl)thiophene with a boronic acid derivative. One common method is the Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of an aryl halide with an organoboron compound. The reaction conditions generally include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient production .
Análisis De Reacciones Químicas
Types of Reactions
(4-(4-Methylpiperazin-1-yl)thiophen-2-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the thiophene ring or the piperazine group.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling typically results in the formation of biaryl compounds, while oxidation can lead to sulfoxides or sulfones .
Aplicaciones Científicas De Investigación
(4-(4-Methylpiperazin-1-yl)thiophen-2-yl)boronic acid has several scientific research applications, including:
Biology: Investigated for its potential as a ligand in biological assays and as a precursor for bioactive molecules.
Medicine: Explored for its potential in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
Mecanismo De Acción
The mechanism of action of (4-(4-Methylpiperazin-1-yl)thiophen-2-yl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate, which facilitates the transfer of the boronic acid group to the target molecule. In Suzuki-Miyaura coupling, the palladium catalyst plays a crucial role in the oxidative addition, transmetalation, and reductive elimination steps, leading to the formation of new carbon-carbon bonds .
Comparación Con Compuestos Similares
Similar Compounds
4-(4-Methylpiperazin-1-yl)phenylboronic acid: Similar structure but with a phenyl ring instead of a thiophene ring.
Thiophene-2-boronic acid pinacol ester: Contains a thiophene ring but lacks the piperazine group.
Uniqueness
(4-(4-Methylpiperazin-1-yl)thiophen-2-yl)boronic acid is unique due to the presence of both a thiophene ring and a methylpiperazine group, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound in various synthetic and research applications .
Propiedades
Fórmula molecular |
C9H15BN2O2S |
|---|---|
Peso molecular |
226.11 g/mol |
Nombre IUPAC |
[4-(4-methylpiperazin-1-yl)thiophen-2-yl]boronic acid |
InChI |
InChI=1S/C9H15BN2O2S/c1-11-2-4-12(5-3-11)8-6-9(10(13)14)15-7-8/h6-7,13-14H,2-5H2,1H3 |
Clave InChI |
USUVZGNRQGUDAW-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=CS1)N2CCN(CC2)C)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-[1-(2-Methoxyphenyl)cyclopropyl]ethan-1-one](/img/structure/B13362546.png)

![6,6'-Dimethoxy[1,1'-biphenyl]-3,3'-dicarboxylic acid](/img/structure/B13362554.png)
![6-(3,4-Diethoxyphenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13362565.png)


![N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidine-1-carboxamide](/img/structure/B13362581.png)
![{3-hydroxy-4-[(2Z)-3-hydroxy-3-phenyl-2-propenoyl]phenoxy}acetonitrile](/img/structure/B13362594.png)
![4-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]-4H-1,2,4-triazole](/img/structure/B13362602.png)
